3-Furancarbonitrile, 5-methyl-
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Overview
Description
5-methylfuran-3-carbonitrile is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom The presence of a nitrile group (-CN) at the third position and a methyl group (-CH₃) at the fifth position makes 5-methylfuran-3-carbonitrile a unique derivative of furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylfuran-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) followed by treatment with sodium cyanide (NaCN) can yield 5-methylfuran-3-carbonitrile. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
Industrial Production Methods
Industrial production of 5-methylfuran-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylfuran-3-carboxylic acid, while reduction can produce 5-methylfuran-3-amine.
Scientific Research Applications
5-methylfuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-methylfuran-3-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to desired effects. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: Another derivative of furan with an acetyl group at the second position and a methyl group at the fifth position.
5-methylfuran-2-carboxylic acid: A compound with a carboxylic acid group at the second position and a methyl group at the fifth position.
Uniqueness
5-methylfuran-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the furan ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other furan derivatives.
Biological Activity
3-Furancarbonitrile, 5-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
3-Furancarbonitrile, 5-methyl- belongs to the class of furan derivatives, which are known for their diverse biological activities. The furan ring structure contributes to its reactivity and interaction with biological systems. The presence of the nitrile group enhances its potential as a bioactive agent.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing furan rings. For instance, derivatives of furan have shown selective inhibition of microbial growth, impacting various pathogens. The mechanism often involves the modification of enzyme activity essential for microbial survival .
Table 1: Antimicrobial Effects of Furan Derivatives
Compound | Microbial Target | Effect | Reference |
---|---|---|---|
3-Furancarbonitrile, 5-methyl- | Staphylococcus aureus | Inhibition of growth | |
2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile | Vibrio species | Induces biofilm formation |
2. Anti-inflammatory Effects
Furan derivatives are also noted for their anti-inflammatory properties. The anti-inflammatory effects are often linked to their antioxidant capabilities, which help reduce oxidative stress in cells. Research suggests that these compounds may modulate signaling pathways such as MAPK and PPAR-γ, which are crucial in inflammatory responses .
Table 2: Anti-inflammatory Mechanisms
Compound | Mechanism | Result | Reference |
---|---|---|---|
3-Furancarbonitrile, 5-methyl- | Inhibition of PGE2 synthesis | Reduced inflammation | |
Natural furan derivatives | Antioxidant activity | Lower oxidative stress |
3. Antioxidant Activity
The antioxidant properties of furan derivatives contribute significantly to their biological activity. These compounds can scavenge free radicals and protect cellular components from oxidative damage. Studies indicate that structural variations in furan compounds can lead to differing levels of antioxidant efficacy .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various furan derivatives, 3-furancarbonitrile, 5-methyl- was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory response mediated by furan derivatives in animal models. The administration of 3-furancarbonitrile, 5-methyl- resulted in decreased levels of pro-inflammatory cytokines and markers in serum samples, indicating its role in modulating inflammatory pathways .
Properties
Molecular Formula |
C6H5NO |
---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C6H5NO/c1-5-2-6(3-7)4-8-5/h2,4H,1H3 |
InChI Key |
LJTOHQRHILRDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C#N |
Origin of Product |
United States |
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